Comprehensive Physical Characterization and Handling Protocols for 3-Bromo-4-butoxy-5-methoxybenzaldehyde
Comprehensive Physical Characterization and Handling Protocols for 3-Bromo-4-butoxy-5-methoxybenzaldehyde
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In contemporary drug discovery and organic synthesis, highly substituted benzaldehydes serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3-Bromo-4-butoxy-5-methoxybenzaldehyde (CAS: 91766-70-0) is a uniquely functionalized aromatic compound featuring a push-pull electronic system and significant steric complexity[1]. This whitepaper provides an in-depth analysis of its physical properties, the structure-property relationships governing its behavior, and field-proven methodologies for its handling and characterization.
Molecular Architecture & Identity
The physical behavior of 3-Bromo-4-butoxy-5-methoxybenzaldehyde is dictated by its trisubstituted phenyl ring. The presence of three distinct functional groups—a heavy bromine atom, a flexible butoxy chain, and an electron-donating methoxy group—creates a unique intermolecular environment.
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Steric and Dispersive Forces: The molecular weight of 287.15 g/mol is largely driven by the heavy bromine atom, which significantly enhances London dispersion forces[1].
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Crystal Lattice Disruption: While planar aromatic rings typically stack efficiently (π-π stacking), the bulky C4 (butoxy) chain introduces conformational flexibility that disrupts tight crystal packing. Despite this, the cumulative intermolecular forces are sufficient to maintain the compound as a solid at standard temperature and pressure (STP).
Quantitative Physical Properties
The following table summarizes the foundational physical and chemical properties required for experimental planning.
| Property | Value / Description | Source / Methodology |
| Chemical Name | 3-Bromo-4-butoxy-5-methoxybenzaldehyde | IUPAC Nomenclature |
| CAS Registry Number | 91766-70-0 | [1] |
| Molecular Formula | C₁₂H₁₅BrO₃ | Elemental Analysis[1] |
| Molecular Weight | 287.15 g/mol | Mass Spectrometry[1] |
| Physical State (STP) | Solid | Visual Observation |
| Storage Class | 11 (Combustible Solids) | Safety Data Sheet (SDS) |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | Environmental Profiling |
| SMILES String | Brc1c(c(cc(c1)C=O)OC)OCCCC | Cheminformatics |
Analytical Characterization Workflow
To ensure experimental reproducibility, researchers must validate the physical state and chemical purity of the compound before deploying it in synthesis. As an aldehyde, this molecule is inherently susceptible to , where atmospheric oxygen converts the aldehyde into a carboxylic acid.
The following logical workflow dictates the sequential validation of the compound's physical and chemical integrity.
Analytical workflow for validating the physical properties and purity of the aldehyde.
Experimental Protocols: Self-Validating Purity Checks
To guarantee scientific integrity, the following protocol is designed as a self-validating system . Each step contains a causality-driven checkpoint; if a checkpoint fails, the protocol explicitly dictates the corrective action.
Protocol 1: Physical State and Autoxidation Validation
Objective: Confirm the solid state and rule out degradation via autoxidation or photolysis.
Step 1: Visual and Environmental Preparation
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Action: Transfer the sample container to an inert gas glovebox (Argon or Nitrogen) before opening[1].
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Causality: The compound must be protected from moisture and atmospheric oxygen to prevent the conversion of the formyl group (–CHO) to a carboxyl group (–COOH)[1].
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Checkpoint: Observe the physical state. It must be a uniform solid. Any significant discoloration (e.g., deep yellowing or browning) indicates potential photolytic cleavage of the C–Br bond.
Step 2: FTIR Spectroscopic Validation
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Action: Prepare a KBr pellet using 2 mg of the solid sample and 198 mg of IR-grade KBr. Analyze via Fourier-Transform Infrared Spectroscopy (FTIR).
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Causality: FTIR provides immediate confirmation of the functional groups without requiring dissolution, which could introduce solvent impurities.
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Checkpoint (Self-Validation): Look for a sharp, intense peak at ~1690–1710 cm⁻¹ (characteristic of the conjugated aldehyde C=O stretch).
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Failure State: If a broad absorption band appears between 3300–2500 cm⁻¹ , the sample has undergone autoxidation to form 3-bromo-4-butoxy-5-methoxybenzoic acid. The sample must be rejected and recrystallized.
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Step 3: GC-MS Isotopic Profiling
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Action: Dissolve 1 mg of the validated solid in 1 mL of anhydrous dichloromethane (DCM). Inject 1 µL into a Gas Chromatography-Mass Spectrometer.
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Causality: Mass spectrometry confirms the exact molecular weight and the presence of the halogen.
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Checkpoint: The mass spectrum must display the characteristic isotopic doublet for bromine. You must observe molecular ion peaks ( M+ and M+2 ) at m/z 286 and 288 in a strict 1:1 ratio.
Storage, Handling, and Safety Profiling
Because 3-Bromo-4-butoxy-5-methoxybenzaldehyde is classified as a Combustible Solid (Storage Class 11) and carries a WGK 3 rating (highly hazardous to water), rigorous environmental controls are mandatory.
Causality-Driven Storage Rules
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Temperature Control: Store in a cool, well-ventilated environment, strictly avoiding temperatures exceeding 50 °C (122 °F)[1]. Causality: Elevated temperatures accelerate both autoxidation and potential volatilization of the compound.
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Light Exclusion: Protect from direct sunlight[1]. Causality: Aryl bromides are susceptible to UV-induced homolytic cleavage, which generates highly reactive bromine radicals that will degrade the sample purity.
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Atmospheric Isolation: Keep the container tightly closed and handle under inert gas[1]. Causality: Prevents the ingress of ambient humidity and oxygen, preserving the highly reactive aldehyde moiety.
References
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National Center for Biotechnology Information. "PubChem Substance Record for SID 329818875." PubChem. Available at:[Link]
